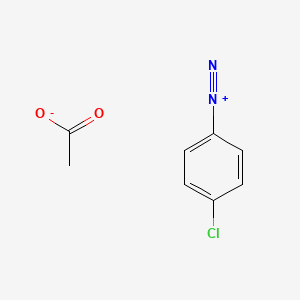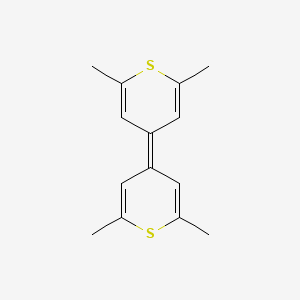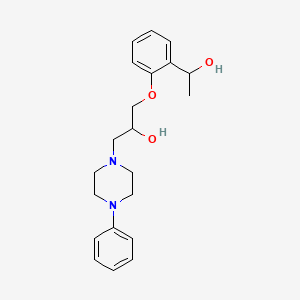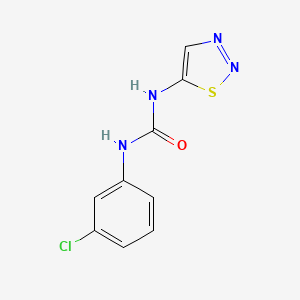![molecular formula C16H14O4 B14670704 [2-(4-Methoxybenzoyl)phenyl]acetic acid CAS No. 50439-04-8](/img/structure/B14670704.png)
[2-(4-Methoxybenzoyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-Methoxybenzoyl)phenyl)acetic acid is an organic compound characterized by the presence of a methoxy group attached to a benzoyl group, which is further connected to a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methoxybenzoyl)phenyl)acetic acid typically involves the reaction of 4-methoxybenzoyl chloride with phenylacetic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the phenylacetic acid to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of (2-(4-Methoxybenzoyl)phenyl)acetic acid may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(4-Methoxybenzoyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
(2-(4-Methoxybenzoyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential cytotoxic effects on cancer cells.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of pharmaceuticals and other organic compounds.
Mécanisme D'action
The mechanism of action of (2-(4-Methoxybenzoyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group enhances the compound’s reactivity towards electrophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, its potential cytotoxic effects may be attributed to its ability to interfere with cellular processes in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenylacetic acid
- 2-Methoxyphenylacetic acid
- 4-Methoxybenzoyl chloride
Uniqueness
(2-(4-Methoxybenzoyl)phenyl)acetic acid is unique due to the presence of both a methoxy group and a benzoyl group attached to a phenylacetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
50439-04-8 |
|---|---|
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
2-[2-(4-methoxybenzoyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H14O4/c1-20-13-8-6-11(7-9-13)16(19)14-5-3-2-4-12(14)10-15(17)18/h2-9H,10H2,1H3,(H,17,18) |
Clé InChI |
MSBUGVLRALPNIK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-](/img/structure/B14670643.png)

![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)



![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)



